Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds are often synthesized via various organic reactions, including the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . Theoretical calculations such as density functional theory (DFT) are also used to predict properties like geometrical parameters and energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals .Chemical Reactions Analysis
Similar compounds have been used as reagents in various chemical reactions . For example, 4-Methoxybenzaldehyde dimethyl acetal is used as a precursor to several other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, 3,5-Dimethyl-4-methoxyphenylboronic acid has a melting point of 203 - 204 °C .Scientific Research Applications
It serves as a novel synthetic intermediate for the synthesis of new classes of pyridines. This is highlighted in the research by Zhang, Pan, and Liu (2009) in their paper titled "Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate" (Zhang, Pan, & Liu, 2009).
Derivatives of this compound, such as Dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine, are used in the synthesis of 4,5-dihydroazepines and other 1,4-dihydropyridine derivatives. Gregory, Bullock, and Chen (1979) discuss this in "Some reactions of a 4-(1-chloroethyl)-1,4-dihydropyridine" (Gregory, Bullock, & Chen, 1979).
Dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate, a related compound, can rearrange to produce various pyridine derivatives, as detailed by Anderson and Johnson (1966) in "Rearrangement reactions of dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate" (Anderson & Johnson, 1966).
4-(Fluoromethyl)-2,6-dimethylpyridine is recognized as a suitable 19F NMR pH indicator, with properties like large chemical shift to pH, suitable pKa value, and good water solubility, as discussed by Amrollahi (2014) in "Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators" (Amrollahi, 2014).
Novel 1,4-dihydropyridine derivatives, including those related to Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, show potential as antitubercular agents against Mycobacterium tuberculosis, with low cytotoxicity. This was explored by Trivedi et al. (2011) in their study titled "Synthesis and Biological Evaluation of Some Novel 1,4‐Dihydropyridines as Potential AntiTubercular Agents" (Trivedi et al., 2011).
Safety And Hazards
Future Directions
While specific future directions for this compound were not found, similar compounds have been used in the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
properties
IUPAC Name |
dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFNUJHUBOXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372343 | |
Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
CAS RN |
119789-09-2 | |
Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.